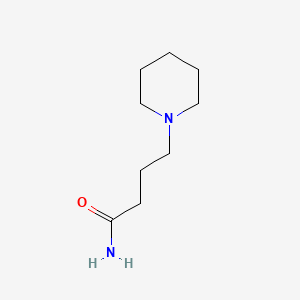

Butyramide, 4-piperidino-

Description

BenchChem offers high-quality Butyramide, 4-piperidino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyramide, 4-piperidino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4672-14-4 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-piperidin-1-ylbutanamide |

InChI |

InChI=1S/C9H18N2O/c10-9(12)5-4-8-11-6-2-1-3-7-11/h1-8H2,(H2,10,12) |

InChI Key |

IXUJSVVQCPFGAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC(=O)N |

Origin of Product |

United States |

Conceptual Framework and Structural Significance of the Butyramide Piperidino Moiety

The combination of the piperidine (B6355638) ring and the butyramide (B146194) linker creates a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The butyramide-piperidino core can be systematically modified at several points, allowing for the generation of large and diverse chemical libraries for screening against various diseases. This structural versatility is a key driver behind the widespread interest in these derivatives.

Historical Context of Analogous Chemical Scaffolds in Medicinal Chemistry

The use of piperidine-containing compounds in medicine has a long and storied history. Piperidine (B6355638) itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Since then, the piperidine ring has become one of the most common heterocyclic motifs found in pharmaceuticals. nih.govencyclopedia.pub Its presence is noted in a wide array of drug classes, including antihistamines, antipsychotics, and opioids. taylorandfrancis.comencyclopedia.pub

The development of drugs containing piperidine-like structures has been a cornerstone of medicinal chemistry. For instance, the discovery and subsequent optimization of synthetic opioids like fentanyl highlighted the importance of the piperidine scaffold in achieving potent analgesic effects. encyclopedia.pub Similarly, the development of antipsychotic drugs has often involved the incorporation of piperidine rings to modulate receptor binding and improve pharmacokinetic properties. This historical success with analogous scaffolds has paved the way for the exploration of more complex derivatives, such as those containing the butyramide-piperidino moiety. The established knowledge regarding the synthesis, structure-activity relationships, and metabolic pathways of simpler piperidine-containing drugs provides a valuable foundation for the rational design of new and improved therapeutic agents based on the butyramide-piperidino framework.

Overview of Diverse Research Applications of Butyramide Piperidino Derivatives

Core Butyramide Synthesis and Functionalization

The fundamental structure of a 4-piperidino-butyramide, typically 4-(piperidin-1-yl)butanamide, is assembled through the formation of an amide bond and the attachment of the piperidine ring to the butyryl chain. A primary method involves the reaction of a piperidine with a butyric acid derivative that has a leaving group at the 4-position. For instance, the synthesis can be achieved through the N-alkylation of piperidine with methyl-4-bromobutanoate, followed by hydrolysis of the ester and subsequent amidation. researchgate.net Another approach involves the condensation of a piperidinol with a 4-halo-2,2-diarylbutyramide, which creates more complex derivatives. google.com

The synthesis of related compounds, such as N-[5-(5-Fluoro-pyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-yl-butyramide, has been accomplished via nucleophilic substitution on ω-bromoalkanoic esters with piperidine to generate key aminoester intermediates. researchgate.net These core synthetic strategies provide a versatile platform for further functionalization.

Modern techniques have enabled the direct functionalization of the butyramide core. Chelation-assisted, nickel(II)-catalyzed direct arylation of β-C(sp³)–H bonds in aliphatic amides has been reported, allowing for the introduction of aryl groups onto the butyryl chain. rsc.org This method uses an 8-aminoquinoline (B160924) (8-AQ) directing group, which can later be removed. rsc.org Similarly, cobalt-catalyzed dehydrogenative cyclization can transform butyramide derivatives into β-lactams, showcasing functionalization through C-H activation. rsc.org

Table 1: Selected Methods for Core Butyramide-Piperidino Synthesis

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| N-Alkylation & Amidation | Piperidine, Methyl-4-bromobutanoate, Amidation agent | Two-step process involving initial N-alkylation to form a butyrate (B1204436) ester, followed by conversion to the primary or substituted amide. | researchgate.net |

| Condensation | Piperidinol, 4-Halo-2,2-diarylbutyramide | A method to produce highly substituted derivatives by coupling a pre-functionalized piperidine with a butyramide precursor. | google.com |

| C–H Arylation | Ni(OTf)₂, 8-AQ directing group, Aryl iodide | Direct functionalization of the aliphatic C–H bonds of the butyramide backbone to introduce aryl substituents. | rsc.org |

Elaboration of the Piperidine Ring: Substituent Introduction and Modification

The piperidine moiety offers numerous positions for substitution, which can significantly influence the physicochemical properties of the final compound. thieme-connect.com A variety of methods exist to introduce or modify substituents on the piperidine ring, either by using a pre-functionalized piperidine in the initial synthesis or by modifying the ring post-synthesis.

Anodic oxidation serves as a powerful tool to activate the piperidine ring for substitution at the α, β, or γ positions. jst.go.jp For example, the oxidation of N-methoxycarbonylpiperidines can yield α-methoxylated or α,β-bisacetoxylated products, which are versatile precursors for introducing further substituents. jst.go.jp Standard chemical transformations such as alkylation, acylation, and sulfonylation are also commonly employed to modify the piperidine scaffold. ontosight.ai

Structure-activity relationship (SAR) studies on related compounds have demonstrated the impact of specific substitutions. For instance, the introduction of small amino functional groups or a 4-methyl substituent on the piperidine ring has been shown to increase inhibitory activity against MAO-B in certain compound series. nih.gov The position of the substituent is also critical; para-substitution on a phenylpiperidine ring can be preferable to meta-substitution for enhancing biological effects. nih.gov

N-Substitution and Amide Moiety Diversification

Diversification of the butyramide-piperidino scaffold can be achieved by modifying the amide group or the piperidine nitrogen. For the archetypal 4-(piperidin-1-yl)butanamide, the primary amide (-CONH₂) can be converted into secondary or tertiary amides. This is typically accomplished by creating 4-(piperidin-1-yl)butanoic acid as an intermediate and then using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, to form an amide bond with a wide range of primary or secondary amines. scispace.com An alternative, metal-free transamidation reaction allows for the direct conversion of a primary amide into a new amide product, offering a more direct route for diversification. nih.gov

While the "4-piperidino-" nomenclature implies the piperidine nitrogen is already substituted by the butyryl chain, building derivative libraries often involves varying this position. One strategy is to start with a range of N-substituted 4-piperidones, which are then carried through the synthetic sequence. nih.gov Alternatively, N-alkylation or N-arylation can be performed on a piperidine product that is unprotected at the nitrogen, a method used in the Ugi four-component reaction to generate diverse libraries. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of stereocenters in the piperidine ring or on the butyramide side chain necessitates methods for controlling stereochemistry. Both stereoselective synthesis and chiral resolution are employed to obtain enantiomerically pure compounds.

Catalytic kinetic resolution is a powerful technique for separating racemates. The use of a chiral base system, such as n-BuLi and the chiral ligand sparteine, can selectively deprotonate one enantiomer of a racemic N-Boc-protected 2-arylpiperidine, allowing the unreacted enantiomer to be recovered with high enantiomeric excess. acs.orgrsc.org This method has been successfully applied to various piperidine derivatives, including spirocyclic systems. rsc.org Another approach to kinetic resolution uses chiral hydroxamic acids with an achiral N-heterocyclic carbene (NHC) catalyst to selectively acylate one enantiomer of a disubstituted piperidine. nih.gov

Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) are also effective. In the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine, a chiral ligand is used to equilibrate the rapidly inverting organolithium stereocenter, favoring one isomer which is then trapped by an electrophile. nih.gov Enzymatic resolution offers a green alternative, for example, by selectively hydrolyzing or acylating a racemic precursor to yield a chiral intermediate. oup.com For diastereoselective synthesis, the hydrogenation of substituted pyridines often yields cis-disubstituted piperidines, which can then be epimerized under conformational control to the corresponding trans-diastereoisomers. rsc.org

Table 2: Comparison of Chiral Synthesis and Resolution Techniques for Piperidines

| Technique | Principle | Example Application | Reference |

|---|---|---|---|

| Catalytic Kinetic Resolution | One enantiomer of a racemate reacts faster with a chiral catalyst or reagent. | Resolution of 2-arylpiperidines using n-BuLi/(-)-sparteine. | acs.orgrsc.org |

| Catalytic Dynamic Resolution | Rapidly equilibrating enantiomers are resolved by selective reaction of one enantiomer. | Resolution of rac-2-lithio-N-Boc-piperidine using a chiral ligand. | nih.gov |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic substrate. | Resolution of a racemic alcohol to prepare a chiral piperidine precursor. | oup.com |

| Diastereoselective Synthesis | A reaction that favors the formation of one diastereomer over others. | Hydrogenation of pyridines to cis-piperidines, followed by epimerization to trans-isomers. | rsc.org |

Green Chemistry Approaches in Butyramide-Piperidino Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidine-containing compounds to reduce environmental impact. A major focus has been on developing sustainable methods for amide bond formation. scispace.com Biocatalytic methods using enzymes in low-water systems or ATP-dependent enzymes in aqueous media provide an environmentally benign alternative to traditional coupling reagents. rsc.org The direct amidation of esters with amines in water, without the need for metal catalysts or additives, represents another significant green approach. researchgate.net For large-scale production, continuous slurry-flow technology has been utilized for amidations in water, eliminating the need for organic solvents. acs.org

Green methods for synthesizing the piperidine ring itself have also been developed. An efficient synthesis of N-substituted piperidones has been achieved, which avoids the classical, less environmentally friendly Dieckman condensation. nih.govfigshare.com Furthermore, there is a growing interest in using bio-renewable starting materials. Sustainable routes to piperidine and its derivatives have been reported starting from biomass resources like tetrahydrofurfurylamine (B43090) and 2,5-bis(aminomethyl)furan. rsc.orgrsc.org

High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the chemical space around the butyramide-piperidino scaffold for drug discovery, high-throughput synthesis and combinatorial chemistry are invaluable. These strategies enable the rapid generation of large libraries of related compounds for screening.

Multicomponent reactions (MCRs) are particularly well-suited for this purpose. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the one-step synthesis of α-aminoacyl amide derivatives and has been used to create diverse libraries of 1,4,4-trisubstituted piperidines from a piperidone, an isocyanide, a primary amine, and a carboxylic acid. nih.gov

Solid-phase synthesis is another cornerstone of combinatorial chemistry. By anchoring a starting material to a resin, excess reagents and byproducts can be easily washed away, simplifying purification. This has been applied to the synthesis of various compound libraries, including malondiamides and hydroxamic acids, and the principles are directly applicable to butyramide-piperidino derivatives. mdpi.comgoogleapis.com A "one-bead two-compound" strategy, where each resin bead contains both the final compound for screening and a linear tag for identification, can further streamline the process of hit identification from a library. nih.gov These high-throughput strategies have been instrumental in generating compound collections for major initiatives like the European Lead Factory. chemrxiv.orgchemrxiv.orgresearchgate.net

Isolation and Purification Techniques in Synthetic Research

The isolation and purification of the final products are critical steps to ensure the compounds are suitable for characterization and biological testing. A range of techniques is used, depending on the properties of the compound and the nature of the impurities.

Crystallization is a common and effective method for purifying solid compounds. chemrevlett.com The choice of solvent is crucial, with ethanol, methanol, and petroleum ether being frequently used for piperidin-4-one derivatives. chemrevlett.com For compounds with basic nitrogen atoms, such as piperidines, acid-base extraction is a powerful purification tool. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., HCl) to move the basic compound into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH), and the pure product is re-extracted into an organic solvent. researchgate.net

Another purification strategy involves the formation of a salt. The crude free base can be converted to a crystalline salt (e.g., a hydrochloride salt), which is often easier to purify by recrystallization. The pure salt can then be converted back to the free base if required. cdnsciencepub.com A unique method for purifying piperidine from pyridine (B92270) involves reacting the mixture with carbon dioxide to selectively precipitate piperidine as a solid salt, which can be filtered off and then hydrolyzed back to pure piperidine. google.com For non-crystalline or complex mixtures, column chromatography (e.g., flash chromatography) is the method of choice. nih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For butyramide-piperidino derivatives, the key pharmacophoric features generally consist of a hydrogen bond acceptor, a hydrogen bond donor, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

The development of a pharmacophore model typically involves:

Training Set Selection: A diverse set of molecules with known biological activities is chosen. nih.gov

Conformational Analysis: The possible three-dimensional arrangements of the molecules are explored.

Hypothesis Generation: Common features among the active molecules are identified to create a pharmacophore hypothesis. nih.gov

Validation: The model's predictive power is tested using a separate set of molecules (test set). nih.gov

For instance, a pharmacophore model for a series of inhibitors might identify a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring as crucial for activity. nih.gov These features can then be used as a 3D query to search chemical databases for new potential lead compounds. semanticscholar.org The alignment of new compounds with a validated pharmacophore model helps in predicting their biological activity. frontiersin.org

Impact of Butyramide Chain Length and Substitution on Biological Activity

Lengthening or shortening the alkyl chain of the butyramide moiety can have a profound effect on biological activity. For example, in some contexts, increasing the chain length from an acetamide (B32628) (two carbons) to a butyramide (four carbons) can convert a compound from an agonist to an antagonist. oup.com This highlights the sensitivity of receptor binding pockets to the steric bulk of the ligand. oup.com

Modifications to the butyramide chain can also affect a compound's pharmacokinetic properties. For example, the butyramide chain can enhance solubility and membrane permeability through hydrophobic interactions. The introduction of substituents on the butyramide chain can further modulate these properties and introduce new interaction points with the target.

Influence of Piperidine Ring Substituents on Target Affinity and Selectivity

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a key determinant of a compound's pharmacological profile. amazonaws.comnih.gov Substituents on the piperidine ring can influence target affinity, selectivity, and physicochemical properties.

The nature and position of substituents on the piperidine ring can dramatically alter a compound's interaction with its biological target. For example, in a series of antifungal 4-aminopiperidines, the presence of a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen, combined with a long N-alkyl chain at the 4-amino group, was found to be crucial for high antifungal activity. nih.gov Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to activity. nih.gov

Furthermore, the stereochemistry of substituents on the piperidine ring can be critical. For instance, constraining the orientation of a phenyl group on the piperidine ring to an equatorial position has been shown to enhance affinity for μ-opioid receptors. amazonaws.com The strategic placement of substituents can also be used to fine-tune selectivity between different receptor subtypes.

Role of N-Substituents in Modulating Compound Activity

The substituent attached to the nitrogen atom of the piperidine ring (N-substituent) is a critical handle for modulating the activity of butyramide-piperidino derivatives. The nature of this substituent can significantly impact receptor affinity and functional activity, leading to compounds with profiles ranging from agonists to antagonists. researchgate.net

In the context of opioid receptor ligands, for example, the N-substituent plays a pivotal role in determining the pharmacological profile. researchgate.net Replacing a phenyl ring in the N-substituent with an electron-rich or electron-deficient ring, and varying the spacer length (e.g., propanamide vs. butyramide), can lead to significant changes in binding affinity for different opioid receptor subtypes (μ, δ, and κ). mdpi.com For instance, certain N-substituents can confer high affinity for the μ-opioid receptor. mdpi.com

The lipophilicity and electronic properties of the N-substituent are also important factors. researchgate.net Modifications that alter these properties can switch a compound's activity from an antagonist to an agonist. mdpi.com This underscores the importance of a systematic exploration of N-substituents in the lead optimization process.

Conformational Preferences and Their Relation to Biological Recognition

The three-dimensional conformation of a molecule is intimately linked to its ability to bind to a biological target. Conformational analysis of butyramide-piperidino derivatives is therefore essential for understanding their biological activity. nih.govuwindsor.ca The flexibility of the butyramide chain and the piperidine ring allows these molecules to adopt various conformations, only some of which may be biologically active.

The piperidine ring typically exists in a chair conformation, but the presence of substituents can influence the equilibrium between different chair, boat, or twist-boat conformations. uwindsor.cachemrxiv.org The preferred conformation can be determined using experimental techniques like NMR spectroscopy and computational methods such as density functional theory (DFT) calculations. chemrxiv.orgrsc.org

Design Principles for Lead Optimization and Compound Potency Enhancement

Lead optimization is the process of refining a promising lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com For butyramide-piperidino derivatives, several design principles can be applied to enhance their therapeutic potential.

Structure-Based and Ligand-Based Design:

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking and modeling can be used to guide the design of compounds that fit optimally into the binding site. patsnap.com

Ligand-Based Design: In the absence of a target structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify key structural features associated with activity. nih.gov

Key Optimization Strategies:

Functional Group Modification: Adding, removing, or swapping functional groups can improve interactions with the target and enhance physicochemical properties. danaher.com

Isosteric Replacement: Replacing a functional group with another that has similar steric and electronic properties can be used to fine-tune activity and metabolic stability. danaher.com

Structural Simplification: Removing non-essential parts of a complex molecule can improve synthetic accessibility and pharmacokinetic properties. nih.gov

Conformational Restriction: Introducing rigidity into the molecule, for example, by creating cyclic analogs, can lock it into a bioactive conformation and improve potency and selectivity. nih.gov

A systematic approach to lead optimization, often involving a design-make-test-analyze (DMTA) cycle, allows for the iterative improvement of compound properties. chemrxiv.org

Pharmacological Investigations and Biological Target Deconvolution Pre Clinical and in Vitro Research

Receptor Ligand Binding and Functional Assays

Investigations into the receptor binding profile of Butyramide (B146194), 4-piperidino- have provided more specific insights. A study evaluated its activity on a panel of different G protein-coupled receptors (GPCRs) and ion channels through radioligand binding assays and calcium assays unimi.it.

The key finding from this research was the identification of Butyramide, 4-piperidino- as an allosteric inhibitor of the C5a anaphylatoxin receptor (C5aR), a GPCR involved in inflammatory processes. The compound was found to interact with a minor pocket of the C5aR unimi.it. This interaction is characterized by a charge-charge interaction between the charged nitrogen of the piperidine (B6355638) ring and Asp282 of the receptor, as well as a hydrogen bond between the amide moiety of the compound and the carbonyl group of Ile116 unimi.it.

A structurally related compound, 2,2-diphenyl-4-(piperidin-1-yl)butanamide, has been studied for its selectivity for the κ opioid receptor through competitive binding experiments researchgate.net. This suggests that the 4-piperidinobutanamide scaffold may have the potential to interact with various receptor systems.

The following table summarizes the reported binding data for a derivative of Butyramide, 4-piperidino- (DF2593A) against the C5a receptor unimi.it.

| Receptor | Ligand | Assay Type | K (nM)(i) |

| C5aR | DF2593A | Radioligand Binding | 15 ± 3 |

Interactive Data Table

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Agonism and Related Mechanisms

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive functions mdpi.compdbj.org. Activation of this receptor is a key area of interest for potential treatments of cognitive deficits associated with neurological and psychiatric disorders mdpi.compdbj.org. While direct studies on Butyramide, 4-piperidino- are limited, research into structurally related piperidine derivatives has shed light on potential interactions with α7 nAChRs.

Some piperidine-containing compounds have been investigated as agonists of the α7 nAChR mdpi.comfrontiersin.org. For instance, certain spiro-1-azabicyclo[2.2.2]octane derivatives containing a piperidine-like core have demonstrated potent binding affinity for the α7 nAChR nih.gov. It is hypothesized that the piperidine moiety can serve as a key pharmacophoric element for interaction with the receptor. However, other studies have shown that N-benzylpiperidine derivatives can act as antagonists of the α7 nAChR, suggesting that the nature of the substitutions on the piperidine ring is critical in determining the pharmacological effect nih.gov. The agonistic or antagonistic activity of Butyramide, 4-piperidino- on the α7 nAChR remains to be definitively established through direct experimental evaluation.

The α7 nAChR is known for its rapid desensitization upon agonist binding, a mechanism that modulates cholinergic signaling mdpi.com. The potential for Butyramide, 4-piperidino- to act as a positive allosteric modulator (PAM), which can enhance receptor function without directly activating it, is an area for future investigation. PAMs of the α7 nAChR are of therapeutic interest as they may offer a more nuanced modulation of receptor activity mdpi.com.

Mu-Opioid Receptor Engagement and Peripheral Restriction Studies

The mu-opioid receptor (MOR) is a primary target for opioid analgesics and is a member of the G protein-coupled receptor (GPCR) family nih.govmdpi.com. The potential interaction of piperidine-containing compounds with MOR has been an active area of research. While direct binding and functional data for Butyramide, 4-piperidino- are not available, studies on related 4-substituted piperidine derivatives provide some insights.

Research has demonstrated that certain 4,5-epoxymorphinan analogs with modifications at the C7 position can exhibit high potency and efficacy as MOR agonists frontiersin.org. Furthermore, the binding affinity of ligands to the MOR can be influenced by their chemical structure, with some compounds showing high affinity in the nanomolar range vub.ac.bemdpi.com. The butyramide functional group on the 4-piperidino scaffold could potentially influence the binding and activation of the MOR.

Peripheral restriction of opioid receptor ligands is a strategy to mitigate central nervous system-mediated side effects. This can be achieved by designing molecules with physicochemical properties that limit their ability to cross the blood-brain barrier nih.gov. The potential for Butyramide, 4-piperidino- to have peripherally restricted MOR activity has not been specifically studied but represents an important consideration for its therapeutic potential.

| Compound | Binding Affinity (Ki, nM) | Receptor | Reference |

|---|---|---|---|

| Morphinan Antagonist | Not specified | μ-OR | pdbj.org |

| BU72 (morphinan agonist) | Not specified | μOR | vub.ac.be |

Melanocortin-4 Receptor (MC4R) Agonist Research

The melanocortin-4 receptor (MC4R) is a GPCR that plays a critical role in the regulation of energy homeostasis and appetite mdpi.commdpi.com. Agonists of the MC4R are being investigated as potential treatments for obesity oup.com. Several studies have explored piperazine (B1678402) and piperidine derivatives as MC4R agonists.

Research has shown that compounds containing a piperazine core with substituted aryl sulfonamides can act as potent MC4R agonists with binding and functional activities in the nanomolar range nih.govnih.gov. Similarly, structure-activity relationship studies on 4-alkyl piperidine cores have identified compounds with good affinity and functional potency at the MC4R nih.gov. These findings suggest that the piperidine scaffold present in Butyramide, 4-piperidino- could be a suitable backbone for designing MC4R agonists. The specific activity of Butyramide, 4-piperidino- at the MC4R, however, requires direct experimental validation.

| Compound Class | Activity | Receptor | Finding | Reference |

|---|---|---|---|---|

| Piperazine core with substituted aryl sulfonamides | Agonist | MC4R | Binding and functional activities < 30 nM | nih.govnih.gov |

| 4-alkyl piperidine core derivatives | Agonist | MC4R | Good affinity and functional potency | nih.gov |

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A)

The serotonin 1A (5-HT1A) receptor is a GPCR implicated in the modulation of mood and anxiety, making it a target for anxiolytic and antidepressant drugs semanticscholar.orgzhanggroup.org. The interaction of piperazine and piperidine derivatives with serotonin receptors has been extensively studied.

Derivatives of 1-aryl-4-[1-tetralin)alkyl]piperazines have demonstrated high affinity for the 5-HT1A receptor, with some compounds exhibiting IC50 values in the sub-nanomolar range semanticscholar.org. Furthermore, N'-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) derivatives have also been identified as highly selective ligands for the 5-HT1A receptor zhanggroup.org. These studies highlight the potential for the piperidine moiety in Butyramide, 4-piperidino- to interact with the 5-HT1A receptor. The precise binding affinity and functional activity of Butyramide, 4-piperidino- at this receptor subtype are yet to be determined.

Other G-Protein Coupled Receptor (GPCR) Modulations

Beyond the specific receptors mentioned above, the broad family of G protein-coupled receptors represents a vast landscape of potential biological targets. Piperidine and piperazine scaffolds are common motifs in many GPCR-targeted drugs nih.gov. Screening of compound libraries containing these scaffolds against a panel of GPCRs is a common strategy in drug discovery to identify novel activities and to assess selectivity.

For example, a screening of a collection of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor agonist nih.gov. While no specific data is available for Butyramide, 4-piperidino-, its chemical structure suggests that it could potentially interact with other GPCRs. Comprehensive profiling of its activity across a panel of GPCRs would be necessary to fully characterize its pharmacological profile.

Anti-proliferative Mechanisms in Cancer Cell Lines (in vitro models)

The anti-proliferative activity of various heterocyclic compounds, including those with piperidine and piperazine cores, has been investigated in numerous cancer cell lines. While specific data for Butyramide, 4-piperidino- is not available, related compounds have shown promise.

For instance, tetramethylpiperidine-substituted phenazines have demonstrated inhibitory effects on the growth of several human cancer cell lines, with some compounds exhibiting mean IC50 values in the sub-microgram per milliliter range researchgate.net. Additionally, a study on butyramide synthesized compounds showed varying median growth inhibitory concentrations (IC50) against human cancer cell lines mdpi.com. The specific anti-proliferative potential and the underlying mechanisms of Butyramide, 4-piperidino- would need to be directly assessed in various cancer cell lines.

| Compound Class | Cancer Cell Lines | Mean IC50 (µg/ml) | Reference |

|---|---|---|---|

| Tetramethylpiperidine-substituted phenazines (B3962, B4126, B4125) | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | 0.36, 0.47, 0.48 | researchgate.net |

Antifungal Activity and Ergosterol (B1671047) Biosynthesis Inhibition Research

A significant area of investigation for compounds related to Butyramide, 4-piperidino- is their potential as antifungal agents. Specifically, 4-aminopiperidine (B84694) derivatives have been identified as a novel class of antifungals that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane researchgate.netnih.govoup.com.

In vitro studies have shown that certain 4-aminopiperidine derivatives exhibit potent antifungal activity against a range of clinically relevant fungal species, including Candida and Aspergillus species researchgate.netnih.gov. The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the low microgram per milliliter range, comparable or even superior to established antifungal drugs like amorolfine (B1665469) researchgate.net.

The mechanism of action for these compounds is believed to be the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase researchgate.netnih.gov. Inhibition of these enzymes leads to the disruption of the fungal cell membrane integrity and ultimately fungal cell death oup.comekb.eg. The analysis of sterol patterns in fungal cells treated with these 4-aminopiperidine derivatives has provided evidence for the accumulation of sterol intermediates consistent with the inhibition of these specific enzymes researchgate.netnih.gov.

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Compound 3b (a 4-aminopiperidine derivative) | Candida spp. | 1–4 | researchgate.net |

| Compound 3b (a 4-aminopiperidine derivative) | Aspergillus spp. | 1–8 | researchgate.net |

| Amorolfine hydrochloride | Candida spp. | Variable | researchgate.net |

| Amorolfine hydrochloride | Aspergillus spp. | >16 | researchgate.net |

Investigation into the Cellular Pathways and Signaling Mechanisms of Butyramide, 4-piperidino- Remains an Area for Future Research

Despite a comprehensive review of available scientific literature, specific preclinical and in vitro research detailing the cellular pathways and signaling mechanisms of the chemical compound Butyramide, 4-piperidino- is not presently available in the public domain.

Extensive searches for data pertaining to the pharmacological investigations and biological target deconvolution of Butyramide, 4-piperidino-, with a focus on its interaction with cellular pathways and signaling mechanisms, did not yield specific research findings. While the broader class of piperidine-containing compounds has been the subject of numerous studies, demonstrating a wide range of biological activities and interactions with various cellular targets, this body of research does not directly address the specific actions of Butyramide, 4-piperidino-.

The investigation of a compound's effect on cellular pathways is a critical step in preclinical research. This process typically involves a series of in vitro assays to identify how the compound modulates specific signaling cascades, such as kinase pathways, G-protein coupled receptor signaling, or pathways related to gene expression and apoptosis. Techniques such as western blotting, reporter gene assays, and high-throughput screening are commonly employed to elucidate these mechanisms. The data generated from such studies, often presented in formats like dose-response curves and inhibition constants (IC₅₀) or activation constants (EC₅₀), are fundamental to understanding a compound's potential therapeutic effects and its mechanism of action at a molecular level.

However, for Butyramide, 4-piperidino-, such detailed preclinical data, including specific research findings and corresponding data tables, could not be located. The scientific community has explored various other piperidine derivatives, revealing their potential to interact with targets such as neurotransmitter receptors and enzymes. This highlights the diverse pharmacological potential within this class of compounds. Yet, the unique structural attributes of Butyramide, 4-piperidino- mean that its biological activity cannot be accurately inferred from these related molecules.

Therefore, the elucidation of the cellular pathways and signaling mechanisms affected by Butyramide, 4-piperidino- represents a gap in the current scientific knowledge. Future preclinical and in vitro research would be necessary to uncover its biological targets and to characterize its pharmacological profile. Such studies would be invaluable in determining any potential therapeutic applications for this specific compound.

Analytical Methodologies for Research and Characterization of Butyramide Piperidino Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., NMR Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise molecular structure of "Butyramide, 4-piperidino-" in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "Butyramide, 4-piperidino-", distinct signals are expected for the protons on the piperidine (B6355638) ring and the butyramide (B146194) side chain. The protons on the carbons adjacent to the nitrogen atoms (α-protons) will appear at a higher chemical shift (downfield) compared to the other ring protons due to the deshielding effect of the nitrogen. Similarly, the protons alpha to the carbonyl group in the butyramide chain will be shifted downfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the piperidine ring and the butyramide chain is expected to produce a unique signal. The carbonyl carbon will have the most downfield chemical shift, typically in the 170-180 ppm range. Carbons adjacent to the nitrogen atoms will also be shifted downfield relative to other aliphatic carbons. bhu.ac.incompoundchem.comoregonstate.edu

Predicted NMR Chemical Shifts for Butyramide, 4-piperidino- The following table presents predicted chemical shift values based on typical ranges for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2/C6 (axial & equatorial) | ~2.5 - 2.8 | ~53 - 56 |

| Piperidine C3/C5 (axial & equatorial) | ~1.5 - 1.7 | ~25 - 28 |

| Piperidine C4 | ~2.3 - 2.6 | ~58 - 62 |

| Butyramide Cα (to N) | ~2.3 - 2.5 | ~45 - 48 |

| Butyramide Cβ | ~1.7 - 1.9 | ~28 - 32 |

| Butyramide Cγ | ~2.1 - 2.3 | ~35 - 38 |

| Butyramide C=O | - | ~173 - 176 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For "Butyramide, 4-piperidino-", the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₉H₁₈N₂O). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed via characteristic pathways for aliphatic amines and amides. chemguide.co.ukmiamioh.edu Common fragmentation patterns include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a highly favorable fragmentation pathway for amines. This would result in the loss of an alkyl radical and the formation of a stable iminium ion.

Amide Fragmentation: Cleavage of the bonds adjacent to the carbonyl group can occur. A characteristic fragmentation is the McLafferty rearrangement if the alkyl chain is sufficiently long, though in this case, cleavage resulting in the formation of an acylium ion or a resonance-stabilized carbocation is more likely.

Predicted Mass Spectrometry Fragmentation for Butyramide, 4-piperidino-

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 170 | [C₉H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 126 | [C₇H₁₂NO]⁺ | Loss of C₃H₆ from the butyramide chain |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at C4 of the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |

| 71 | [C₄H₇O]⁺ | Acylium ion from cleavage of the butyramide chain |

Bioanalytical Method Development for In Vitro Biological Matrix Analysis

To study the compound in biological systems, a validated bioanalytical method is required to quantify it in matrices such as plasma, urine, or tissue homogenates. researchgate.net The development of such a method for "Butyramide, 4-piperidino-" would typically involve LC-MS/MS due to its superior sensitivity and selectivity.

The development process involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov SPE often provides the cleanest extracts and can be used to concentrate the analyte.

Chromatography: A robust UPLC (Ultra-Performance Liquid Chromatography) method is developed to achieve a short run time and good peak shape, separating the analyte from matrix components.

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For "Butyramide, 4-piperidino-", one would monitor the transition from the protonated parent ion (precursor ion, m/z 171.15) to a specific, stable product ion.

Method Validation: The method must be validated according to regulatory guidelines to ensure it is reliable and reproducible. Validation assesses parameters such as specificity, linearity, accuracy, precision, limit of quantification (LLOQ), and stability. researchgate.net

Typical Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

|---|---|

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; acceptable precision and accuracy |

| Linearity (r²) | ≥ 0.99 |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (% bias) | Within ±15% of nominal value (±20% at LLOQ) |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, bench-top, etc.) | Analyte concentration within ±15% of initial value |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule.

While a public crystal structure for "Butyramide, 4-piperidino-" is not currently available, analysis of similar piperidine derivatives provides insight into the expected structural features. tandfonline.comresearchgate.nettandfonline.com If suitable single crystals of the compound were obtained, X-ray diffraction analysis would be expected to confirm:

Piperidine Ring Conformation: The piperidine ring would almost certainly adopt a stable chair conformation.

Substituent Position: The analysis would confirm the attachment of the butyramide group at the 4-position of the ring and determine whether it is in an axial or equatorial position. The equatorial position is generally more sterically favorable.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular hydrogen bonds. The amide group, with its N-H protons (donors) and carbonyl oxygen (acceptor), would likely form a network of hydrogen bonds, influencing the crystal lattice and the physical properties of the compound.

This technique provides an unambiguous confirmation of the molecular structure, complementing the data obtained from spectroscopic methods.

Computational Chemistry and Theoretical Modeling in Butyramide Piperidino Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Butyramide (B146194), 4-piperidino-, docking simulations are instrumental in predicting its binding mode and affinity within the active site of a target protein. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site (or "grid box"), and using a scoring function to rank the generated poses.

Research on structurally related piperidine (B6355638) derivatives has successfully employed molecular docking to elucidate binding mechanisms. For instance, studies on piperidine-based inhibitors targeting enzymes like histone deacetylase 6 (HDAC6) or secretory glutaminyl cyclase (sQC) have used docking to identify key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for inhibitory activity. The accuracy of the docking protocol is often validated by redocking a co-crystallized ligand into the protein's active site and measuring the root-mean-square deviation (RMSD) between the predicted pose and the experimental one; an RMSD of less than 2.0 Å is generally considered a successful validation. For Butyramide, 4-piperidino-, docking could reveal how the piperidine ring, the butyramide tail, and the secondary amine engage with amino acid residues, providing a rational basis for designing analogs with improved affinity.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |

| Piperidine-based HDAC6 Inhibitor | HDAC6 | > -8.0 | Zinc-binding, hydrophobic interactions |

| Piperidine-4-carboxamide | sQC | - | Hydrogen bonding with active site residues |

| Phytochemicals | SARS-CoV-2 3CLpro | -9.9 to -6.5 | Hydrogen bonds, hydrophobic interactions |

| Depsidone Derivatives | Cannabinoid Receptor 2 (CB2) | -12.1 to -11.2 | Hydrophobic interactions, pi-stacking |

This table presents example docking scores and interaction types from studies on related piperidine-containing molecules and other compounds to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of Butyramide, 4-piperidino-, a QSAR model could be developed to predict their potency against a specific biological target based on calculated molecular descriptors. These descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., molecular shape, electrostatic fields).

The development of a robust QSAR model involves several steps: curating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors using techniques like genetic algorithms (GA), building a mathematical model using methods such as multiple linear regression (MLR), and rigorously validating the model's predictive power. Validation is performed using internal methods (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of molecules. A high correlation coefficient (R²) and cross-validation coefficient (Q²) indicate a statistically significant and predictive model. Such models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

| QSAR Study | Model Type | R² (Correlation) | Q² (Cross-Validation) | Key Descriptor Types |

| Furan-pyrazole piperidine derivatives | 3D & 2D Autocorrelation | 0.742 - 0.832 | 0.684 - 0.796 | 3D and 2D Autocorrelation |

| Thiazolidine-2,4-dione derivatives | 2D-QSAR (MLR) | 0.887 | Not Reported | Volume, Molar Refractivity, Partial Charges |

| Piperine analogs | 3D-QSAR | Not Reported | Not Reported | Partial negative surface area, Molecular shadow |

| HIV-1 Protease Inhibitors | 4D-QSAR | Not Reported | Not Reported | Interaction Pharmacophore Elements (IPEs) |

This table summarizes statistical parameters from various QSAR studies on heterocyclic compounds, demonstrating the robustness and predictive power of these models.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility of a ligand like Butyramide, 4-piperidino- and the dynamic stability of its complex with a target protein. These simulations are typically performed over nanoseconds to microseconds and can reveal key conformational behaviors and interactions in a solvated, physiological-like environment.

Analysis of MD trajectories can provide insights into the stability of the ligand-protein complex through metrics like root-mean-square deviation (RMSD). It can also elucidate the role of water molecules in the binding site and highlight specific interactions (e.g., hydrogen bonds) that persist over time. For piperidine derivatives, MD simulations have been used to confirm the stability of docking poses and to understand how the flexibility of the piperidine ring—which can adopt chair, boat, or twist-boat conformations—influences binding. Applying MD to Butyramide, 4-piperidino- could reveal its dominant conformations in solution and when bound, offering a more dynamic and realistic picture of the molecular recognition process than static docking models alone.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Duration | 10 - 200 ns | To sample a sufficient range of conformational space. |

| Force Field | AMBER, CHARMM, GROMOS | To define the potential energy of the system's particles. |

| Solvent Model | Explicit (e.g., TIP3P water) | To simulate a realistic aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify stability, flexibility, and specific interactions. |

This table provides typical parameters used in molecular dynamics simulations for studying ligand-protein systems, as reported in studies on related compounds.

Prediction of Key Biological Interaction Parameters (e.g., Lipophilicity, Binding Affinity)

Computational methods are widely used to predict key ADME (absorption, distribution, metabolism, and excretion) properties and biological interaction parameters early in the drug design process. For Butyramide, 4-piperidino-, two critical parameters are lipophilicity and binding affinity.

Binding affinity (ΔG), the free energy change upon ligand binding to a receptor, is a direct measure of binding strength. While molecular docking scores provide a rapid estimate, more accurate predictions can be obtained using end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which are often applied to snapshots from MD simulations. These methods calculate the free energy of the complex, protein, and ligand to derive the binding free energy.

| Prediction Method/Algorithm | Parameter Predicted | Principle |

| XLOGP3, MLOGP, iLOGP | Lipophilicity (logP) | Atom- or fragment-based contribution methods. |

| SwissADME, PreADMET | ADME properties | A suite of predictive models for solubility, permeability, etc. |

| Docking Scoring Functions | Binding Affinity (score-based) | Empirical or knowledge-based functions to estimate binding strength. |

| MM/PBSA, MM/GBSA | Binding Free Energy (ΔG) | Physics-based methods calculating free energies from MD snapshots. |

This table describes various computational methods used to predict important physicochemical and biological parameters for drug candidates.

Application of Machine Learning and Generative Flow Networks in Molecular Design

The integration of artificial intelligence, particularly machine learning (ML) and generative models, is revolutionizing molecular design. For a scaffold like Butyramide, 4-piperidino-, these technologies offer powerful new ways to explore chemical space and design novel, optimized molecules.

Machine learning models, such as random forests or support vector machines, can be trained on large datasets to create predictive models for a wide range of properties, including bioactivity, toxicity, and pharmacokinetics. These models often outperform traditional QSAR methods by capturing more complex, non-linear relationships between chemical structure and biological effect.

Generative models take this a step further by learning from existing molecules to design entirely new structures with desired properties. A promising new approach is Generative Flow Networks (GFlowNets), which are designed to generate diverse and high-quality candidate molecules that are optimized for a specific reward function (e.g., high binding affinity and good ADME properties). An advantage of some advanced generative models, like RxnFlow, is the incorporation of synthetic accessibility constraints, ensuring that the designed molecules can be realistically synthesized in a lab. Starting with the Butyramide, 4-piperidino- core, a GFlowNet could be used to incrementally modify the structure, suggesting novel derivatives predicted to have superior potency and drug-like properties.

Pre Clinical Metabolism Studies of Butyramide Piperidino Derivatives

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

No data is available in the scientific literature regarding the in vitro metabolic stability of Butyramide (B146194), 4-piperidino- in liver microsomes or hepatocytes from any species. Such studies are crucial for determining a compound's intrinsic clearance and predicting its metabolic fate in vivo.

Identification and Structural Characterization of Metabolites

There are no published studies that have identified or structurally characterized the metabolites of Butyramide, 4-piperidino-. Metabolite identification is a critical step in understanding a compound's biotransformation and potential for producing active or toxic byproducts.

Cytochrome P450 (CYP) Isoenzyme Involvement and Reaction Phenotyping

Information regarding the specific cytochrome P450 isoenzymes responsible for the metabolism of Butyramide, 4-piperidino- is not available. Reaction phenotyping studies are necessary to identify the key enzymes involved, which helps in predicting potential drug-drug interactions. While studies on other 4-aminopiperidine (B84694) derivatives suggest that N-dealkylation is a common metabolic pathway often catalyzed by CYP3A4, this cannot be directly extrapolated to Butyramide, 4-piperidino- without specific experimental evidence.

Comparative Metabolism Across In Vitro and In Vivo Animal Models

Due to the absence of both in vitro and in vivo metabolism data for Butyramide, 4-piperidino-, no comparative analysis can be performed. Such comparisons are essential for evaluating the predictive value of preclinical models for human metabolism.

Emerging Research Directions and Future Perspectives for Butyramide Piperidino Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of Butyramide (B146194), 4-piperidino- and its derivatives hinges on the efficient formation of both the amide bond and the substituted piperidine (B6355638) ring system. Traditional butyramide synthesis can be achieved through methods such as the catalytic hydration of butyronitrile (B89842) or the reaction of butyryl chloride with an appropriate amine source. wikipedia.org However, modern synthetic chemistry is focused on developing more efficient, selective, and sustainable methods.

Recent advancements in transition-metal catalysis offer a powerful toolkit for constructing the piperidine core and functionalizing it. nih.gov Strategies such as hydroamination, which involves the direct addition of an amine to an unfunctionalized alkene, represent a highly atom-economical route. acs.org Catalytic systems based on iridium, palladium, iron, and copper have been successfully employed for the synthesis of complex piperidines through intramolecular cyclization and amination reactions. nih.gov These methods provide precise control over stereochemistry, which is crucial for biological activity.

Organocatalysis has also emerged as a popular alternative to metal catalysis, offering pathways for piperidine synthesis under milder conditions. nih.gov For the final amide bond formation, the reaction between a carboxylic acid and an amine (amidation) is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as dimethylaminopyridine (DMAP). Future research will likely focus on one-pot procedures that combine piperidine ring formation and amide coupling, streamlining the synthesis of Butyramide, 4-piperidino- analogs.

| Catalytic Strategy | Key Features | Potential Advantages for Butyramide, 4-piperidino- Synthesis | Reference |

|---|---|---|---|

| Transition-Metal Catalyzed Hydroamination | Direct, atom-economical addition of an N-H bond across a C=C double bond. | High efficiency and suitability for creating the core piperidine structure from simple precursors. | nih.govacs.org |

| Palladium-Catalyzed Intramolecular Aminoarylation | Forms cyclized amine products via C-N and C-C bond formation. | Allows for the construction of complex, functionalized piperidine rings. | acs.org |

| Iron-Catalyzed Reductive Amination | Utilizes an inexpensive and abundant metal catalyst for cyclization. | Cost-effective and environmentally friendly approach to piperidinone intermediates. | nih.gov |

| Organocatalytic Asymmetric Synthesis | Uses small organic molecules to catalyze reactions with high stereoselectivity. | Enables the synthesis of specific enantiomers, which is critical for targeted biological activity. | nih.govnih.gov |

Identification of Undiscovered Biological Targets and Mechanisms

The structural components of Butyramide, 4-piperidino- suggest a range of potential biological activities. Butyramide derivatives are known to have anticonvulsive properties and can act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are important targets in cancer therapy. wikipedia.orgresearchgate.net

The piperidine moiety is a key pharmacophore found in drugs targeting a wide array of biological systems. researchgate.net Piperidine-containing compounds have been developed as anticancer, antiviral, analgesic, and antipsychotic agents. encyclopedia.pubresearchgate.net Specific targets include opioid receptors, the M3 muscarinic acetylcholine (B1216132) receptor, calpain, and viral proteins. encyclopedia.pubnih.gov For instance, certain piperidine carboxamides are potent and selective inhibitors of µ-calpain, a cysteine protease implicated in neurodegenerative conditions. nih.gov Other piperidine derivatives act as agonists of the sigma-1 (S1R) receptor, a protein involved in cellular signaling and stress responses. nih.govrsc.org

Given this background, Butyramide, 4-piperidino- and its analogs represent a promising scaffold for identifying novel biological targets. Research could focus on screening these compounds against panels of receptors, enzymes, and ion channels to uncover previously unknown interactions. The mechanism of action could involve dual inhibition of targets (e.g., HDAC and another cancer-related protein) or synergistic interactions that lead to enhanced biological effects. The flexibility of the piperidine ring allows for conformational changes that can increase affinity for specific targets. rhhz.net

| Potential Target Class | Specific Example(s) | Potential Research Application | Reference |

|---|---|---|---|

| Enzymes | Histone Deacetylases (HDACs), Calpains, Carbonic Anhydrases | Anticancer, neuroprotection, anticonvulsant studies. | wikipedia.orgnih.govresearchgate.netnih.gov |

| Receptors | Sigma-1 Receptor (S1R), Opioid Receptors, Muscarinic Receptors | Neuropathic pain, neurodegenerative diseases, cancer research. | encyclopedia.pubnih.govrsc.org |

| Viral Proteins | Influenza Hemagglutinin, SARS-CoV-2 Main Protease | Development of novel antiviral research compounds. | encyclopedia.pub |

Integration of Advanced Computational and AI-Driven Design Methodologies

Computational techniques like molecular docking and molecular dynamics (MD) simulations are crucial for understanding how these designed molecules interact with their biological targets. nih.gov Docking can predict the binding pose of a ligand within a protein's active site, while MD simulations can reveal the stability of these interactions and identify key amino acid residues involved in binding. nih.govrsc.org These insights are invaluable for structure-based drug design, allowing for the rational modification of the lead compound to improve its properties.

| Methodology | Specific Application | Expected Outcome | Reference |

|---|---|---|---|

| Generative AI Models | De novo design of novel analogs of Butyramide, 4-piperidino-. | Generation of diverse molecular structures with desired physicochemical and biological properties. | nih.govnih.gov |

| Molecular Docking | Screening virtual libraries against potential biological targets (e.g., HDACs, S1R). | Identification of promising candidates with high binding affinity and favorable interactions. | nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of the ligand-protein complex over time. | Detailed understanding of the binding mechanism and the role of specific residues. | nih.gov |

| Machine Learning (QSAR) | Predicting the biological activity of unsynthesized compounds based on their structure. | Prioritization of synthetic efforts towards the most promising candidates. | researchgate.netpeerj.com |

Development of Chemical Probes and Research Tools

Beyond their potential as therapeutic leads, derivatives of Butyramide, 4-piperidino- can be developed into valuable chemical probes and research tools to investigate biological processes. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context.

To be an effective probe, a compound must be potent and selective for its target. The Butyramide, 4-piperidino- scaffold can be systematically modified to optimize these properties. Once a selective ligand is identified, it can be further functionalized to create a research tool. For example, a fluorescent dye can be attached via a linker to visualize the localization of the target protein within a cell. Alternatively, a photo-reactive group could be incorporated to create a photoaffinity probe, which upon exposure to UV light, forms a covalent bond with its target, allowing for its identification and isolation.

Another strategy involves isotopic labeling, such as the introduction of fluorine-18, to create radiolabeled analogs. encyclopedia.pub These probes can be used in positron emission tomography (PET) imaging to study the distribution and pharmacokinetics of the compound in living organisms, providing valuable information about its ability to reach specific tissues, such as the brain. encyclopedia.pub

Design of Compounds with Modulated Pharmacokinetic Properties for Research Applications

For a chemical compound to be useful in biological research, especially in vivo, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be suitable for the intended application. The piperidine ring is often incorporated into molecules to improve their pharmacokinetic profiles. rhhz.net

Researchers can strategically modify the Butyramide, 4-piperidino- structure to fine-tune its ADME properties. For instance, introducing polar groups can increase aqueous solubility, while adding lipophilic moieties can enhance membrane permeability. The metabolic stability of the compound can be improved by blocking sites susceptible to enzymatic degradation, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom.

Furthermore, specific modifications can be made to enhance a compound's ability to cross the blood-brain barrier (BBB), a critical property for probes targeting the central nervous system (CNS). nih.gov The introduction of fluoroethyl groups, for example, has been shown to improve the CNS pharmacokinetic properties of piperidine-containing molecules. encyclopedia.pub By systematically altering the substituents on both the butyramide and piperidine parts of the molecule, researchers can create a suite of compounds with a range of pharmacokinetic profiles, enabling the selection of the most appropriate tool for a given biological question.

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing 4-piperidinobutryamide in academic research?

To synthesize 4-piperidinobutryamide, researchers typically employ nucleophilic acyl substitution reactions between 4-piperidinol and butyryl chloride under anhydrous conditions. Characterization involves:

- Spectroscopic Analysis : NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm the amide bond formation and piperidine ring integrity .

- Chromatographic Purity Assessment : HPLC or GC-MS to verify compound purity (>95%) .

- Thermal Stability Testing : Differential scanning calorimetry (DSC) to determine decomposition temperatures.

Key Consideration : Optimize reaction stoichiometry and solvent selection (e.g., dichloromethane vs. THF) to minimize byproducts .

Q. How can researchers design initial in vitro experiments to evaluate the biological activity of 4-piperidinobutryamide?

A robust experimental design includes:

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to identify IC50 values.

- Control Groups : Use vehicle-only controls and reference compounds (e.g., known enzyme inhibitors for target validation).

- Assay Selection : Enzymatic assays (e.g., fluorometric) for target-specific activity, coupled with cytotoxicity assays (e.g., MTT) to rule off-target effects .

Pitfall Avoidance : Account for solvent interference (e.g., DMSO < 0.1% v/v) .

Q. What are the best practices for assessing the stability of 4-piperidinobutryamide under varying storage conditions?

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4 weeks.

- Analytical Endpoints : Monitor degradation via HPLC retention time shifts and mass spectrometry for degradant identification .

- Recommendation : Store lyophilized samples at -20°C in amber vials to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can contradictory data on 4-piperidinobutryamide’s mechanism of action be resolved using advanced methodological frameworks?

Contradictions (e.g., conflicting enzyme inhibition vs. receptor-binding data) require:

- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles to identify downstream pathways .

- Orthogonal Validation : Use CRISPR-mediated gene knockout models to confirm target specificity .

- Data Reconciliation : Apply Bayesian statistical models to weigh evidence from conflicting studies .

Example : If Study A reports IC50 = 10 µM (enzyme assay) and Study B shows no effect at 50 µM (cell-based assay), test solubility and cellular permeability barriers .

Q. What factorial design strategies are optimal for studying synergistic effects between 4-piperidinobutryamide and co-administered therapeutics?

A 2×2 factorial design is recommended:

- Variables : Dosage of 4-piperidinobutryamide (low/high) and co-therapeutic (present/absent).

- Outcomes : Measure synergy via the Combination Index (CI) method (Chou-Talalay).

- Statistical Power : Use ANOVA with post-hoc Tukey tests (α = 0.05, power ≥80%) .

Case Study : Testing synergy with cisplatin in cancer models requires controlling for overlapping toxicities .

Q. How can machine learning models be validated to predict 4-piperidinobutryamide’s physicochemical properties while avoiding confounding variables?

- Adversarial Controls : Train models on datasets excluding confounding variables (e.g., solvent polarity, temperature). Validate using holdout datasets with controlled experimental conditions .

- Feature Importance Analysis : Apply SHAP (SHapley Additive exPlanations) to identify non-predictive artifacts (e.g., batch effects).

- Benchmarking : Compare predictions against empirical data (e.g., logP, solubility) from NIST databases .

Q. What theoretical frameworks guide the integration of 4-piperidinobutryamide’s pharmacokinetic data into multiscale models?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like volume of distribution (Vd) and clearance (CL) from in vivo studies.

- Systems Biology Alignment : Link PBPK outputs to pharmacodynamic (PD) models using Hill equations for dose-response relationships .

- Validation : Compare simulated vs. observed plasma concentration-time profiles in preclinical species .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in 4-piperidinobutryamide’s bioactivity across different cell lines?

- Stratified Analysis : Group cell lines by genetic biomarkers (e.g., EGFR mutation status) to identify subpopulations with differential responses.

- Meta-Regression : Analyze covariates (e.g., culture media composition, passage number) across studies to isolate confounding factors .

- Reproducibility Protocol : Standardize cell culture conditions (e.g., serum-free media, hypoxia) in triplicate experiments .

Q. What statistical approaches are recommended for reconciling outliers in high-throughput screening data for 4-piperidinobutryamide?

- Robust Regression : Use Huber loss functions to minimize outlier influence.

- Cluster Analysis : Apply hierarchical clustering to detect outlier batches or technical artifacts.

- Sensitivity Analysis : Report results with and without outliers to assess robustness .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.